Cas no 156380-34-6 (tetrahydrofuran-3-yl methanesulfonate)

tetrahydrofuran-3-yl methanesulfonate 化学的及び物理的性質
名前と識別子
-
- 3-Furanol, tetrahydro-, methanesulfonate
- methansulfonic Acid Tetrahydro-furan-3-yl Ester
- tetrahydrofuran-3-yl Methanesulfonate
- 3-Tetrahydrofuryl Methanesulfonate
- AT26051
- oxolan-3-yl methanesulfonate
- CS-0135379
- EN300-132311
- Methanesulfonic acid tetrahydro-furan-3-yl ester
- MFCD23099109
- oxolan-3-ylmethanesulfonate
- SCHEMBL707231
- KHXQGLSTCGSGLW-UHFFFAOYSA-N
- AKOS026743887
- SY156570
- methanesulfonic acid tetrahydrofuran-3-yl ester
- 156380-34-6
- DB-189480
- tetrahydrofuran-3-yl methanesulfonate
-
- MDL: MFCD23099109
- インチ: InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3
- InChIKey: KHXQGLSTCGSGLW-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)OC1CCOC1
計算された属性
- せいみつぶんしりょう: 184.04056
- どういたいしつりょう: 166.02997997g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 317.7±31.0 °C at 760 mmHg
- フラッシュポイント: 145.9±24.8 °C
- PSA: 83.83
- じょうきあつ: 0.0±0.7 mmHg at 25°C
tetrahydrofuran-3-yl methanesulfonate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tetrahydrofuran-3-yl methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132311-10.0g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 10g |
$2269.0 | 2023-06-08 | |
Enamine | EN300-132311-0.5g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 0.5g |
$407.0 | 2023-06-08 | |
Enamine | EN300-132311-1.0g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 1g |
$528.0 | 2023-06-08 | |
Enamine | EN300-132311-0.05g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 0.05g |
$101.0 | 2023-06-08 | |
Enamine | EN300-132311-5.0g |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95% | 5g |
$1530.0 | 2023-06-08 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY156570-5g |
3-Tetrahydrofuryl Methanesulfonate |
156380-34-6 | ≥95% | 5g |
¥10200.00 | 2024-07-10 | |
TRC | T304158-100mg |
tetrahydrofuran-3-yl methanesulfonate |
156380-34-6 | 100mg |
$ 230.00 | 2022-06-02 | ||
Enamine | EN300-132311-500mg |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95.0% | 500mg |
$407.0 | 2023-09-30 | |
Enamine | EN300-132311-50mg |
oxolan-3-yl methanesulfonate |
156380-34-6 | 95.0% | 50mg |
$101.0 | 2023-09-30 | |
Aaron | AR00B9RH-500mg |
tetrahydrofuran-3-yl Methanesulfonate |
156380-34-6 | 95% | 500mg |
$585.00 | 2023-12-15 |
tetrahydrofuran-3-yl methanesulfonate 関連文献
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
tetrahydrofuran-3-yl methanesulfonateに関する追加情報
Chemical Profile of Tetrahydrofuran-3-yl Methanesulfonate (CAS No. 156380-34-6)
Tetrahydrofuran-3-yl Methanesulfonate, identified by the chemical abstracts service number CAS No. 156380-34-6, is a specialized organic compound that has garnered attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the class of methanesulfonate esters, which are widely recognized for their utility as intermediates in synthetic chemistry and as ligands in coordination chemistry. The presence of a tetrahydrofuran (THF) moiety in its structure imparts distinct solubility characteristics and reactivity patterns, making it a valuable tool in various chemical applications.
The structure of Tetrahydrofuran-3-yl Methanesulfonate features a saturated five-membered ring derived from THF, which is linked to a methanesulfonate group through an oxygen atom. This configuration results in a molecule that is both polar and relatively stable under standard conditions. The methanesulfonate group, specifically, is known for its high solubility in polar solvents and its ability to act as a leaving group in nucleophilic substitution reactions. These attributes make the compound particularly useful in organic synthesis, where it can serve as a protecting group or a synthetic intermediate.
In recent years, the pharmaceutical industry has shown increasing interest in Tetrahydrofuran-3-yl Methanesulfonate due to its potential applications in drug development. The THF ring provides a flexible scaffold that can be easily modified to incorporate various pharmacophores, enhancing the compound's utility as a building block for novel therapeutic agents. Furthermore, the methanesulfonate group can be readily displaced by other functional groups, allowing for further derivatization and customization of the molecule.
One of the most compelling aspects of Tetrahydrofuran-3-yl Methanesulfonate is its role as an intermediate in the synthesis of complex organic molecules. Researchers have leveraged its reactivity to develop novel synthetic pathways that are more efficient and environmentally friendly compared to traditional methods. For instance, recent studies have demonstrated its use in cross-coupling reactions, where it acts as a ligand to facilitate the formation of carbon-carbon bonds between different organic fragments. These reactions are crucial in constructing the intricate molecular architectures found in many modern pharmaceuticals.
The solubility profile of Tetrahydrofuran-3-yl Methanesulfonate is another key factor contributing to its widespread use. Its ability to dissolve in both polar and non-polar solvents makes it an excellent choice for applications where solvent compatibility is a critical consideration. This property is particularly advantageous in pharmaceutical formulations, where achieving the right balance of solubility can significantly impact drug bioavailability and efficacy.
Recent advancements in computational chemistry have also highlighted the potential of Tetrahydrofuran-3-yl Methanesulfonate as a component in drug design algorithms. By integrating its structural features into predictive models, researchers can more accurately forecast how different molecular modifications will affect biological activity. This approach has led to the identification of several promising candidates for further experimental validation, underscoring the compound's importance in modern drug discovery efforts.
Moreover, the stability of Tetrahydrofuran-3-yl Methanesulfonate under various conditions makes it a reliable choice for long-term storage and transport. Unlike some other reactive intermediates that may degrade over time or require stringent handling protocols, this compound maintains its integrity under standard laboratory conditions. This stability not only simplifies storage requirements but also reduces costs associated with waste disposal and reagent replacement.
In conclusion, Tetrahydrofuran-3-yl Methanesulfonate (CAS No. 156380-34-6) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features, combined with its versatile reactivity and stability, make it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, its importance is likely to grow even further, solidifying its place as a cornerstone of modern chemical innovation.
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